
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate, also known as TFB, is a boronic acid derivative that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications. TFB is a highly reactive compound that can be used in a wide range of chemical reactions, making it a valuable tool for scientists in various fields. In
作用机制
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate acts as a Lewis acid in many chemical reactions, meaning that it can accept a pair of electrons from a Lewis base. This property makes trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate a valuable catalyst in many chemical reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can form stable complexes with various organic compounds, which can be used to facilitate chemical reactions.
生化和生理效应
There is limited research on the biochemical and physiological effects of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been shown to have low environmental impact, making it a potentially valuable tool for sustainable chemistry.
实验室实验的优点和局限性
One of the main advantages of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is its versatility as a catalyst in a wide range of chemical reactions. It is also relatively easy to synthesize in a laboratory setting. However, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has some limitations in lab experiments. It can be highly reactive and may require careful handling to prevent unwanted reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be expensive to produce, which may limit its use in some research settings.
未来方向
There are many potential future directions for research on trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. One area of interest is the development of new synthetic methods using trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a catalyst. Another potential direction is the use of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate in the synthesis of new materials, such as polymers and nanoparticles. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate may also have potential applications in the field of renewable energy, such as in the development of new catalysts for fuel cells. Overall, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a promising compound with many potential applications in scientific research.
合成方法
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be synthesized by reacting 2,5-dimethylthiophene-3-boronic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a white solid. The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has been widely used in scientific research due to its unique chemical properties. It can be used as a catalyst in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira reactions, and Buchwald-Hartwig amination reactions. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
属性
CAS 编号 |
1294551-85-1 |
|---|---|
产品名称 |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
分子式 |
C6H7BF3S- |
分子量 |
178.9909896 |
同义词 |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



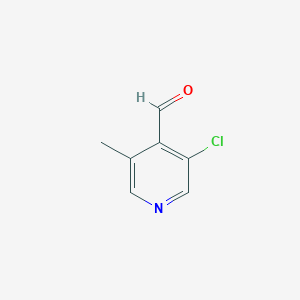
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
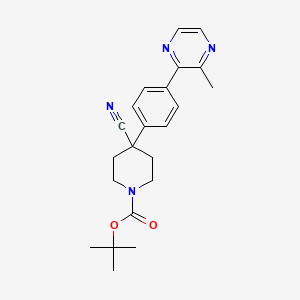
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

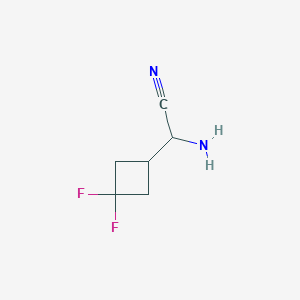
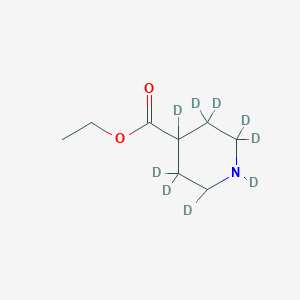
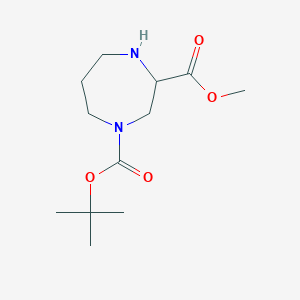
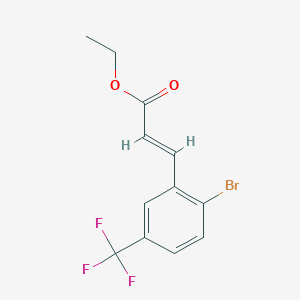
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)